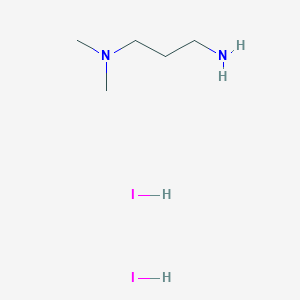
N',N'-Dimethylpropane-1,3-diamine;dihydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-Dimethylpropane-1,3-diamine, also known as N,N’-Dimethyl-1,3-propanediamine (DMPA), is a chemical crosslinking reagent . It is a crucial compound used extensively in the biomedicine industry. With its unique properties, it acts as a vital building block for producing pharmaceutical drugs effective in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions . It is employed as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Molecular Structure Analysis
The molecular formula of N’,N’-Dimethylpropane-1,3-diamine is C5H14N2 . The InChI key is UQUPIHHYKUEXQD-UHFFFAOYSA-N . The SMILES string is N©CCCNC .Physical And Chemical Properties Analysis
N’,N’-Dimethylpropane-1,3-diamine has a molar mass of 102.181 g·mol−1 . It has a density of 0.817 g/mL and a boiling point of 145 °C . It is a clear colorless liquid .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by M. V. Megen et al. (2014) reported on the synthesis, structure, and thermal decomposition of a new iodine inclusion compound in the 2,2-dimethylpropane-1,3-diamine/HI/I2 system. This research highlights the complex's unique structural characteristics and its transformation under specific thermal conditions M. V. Megen, A. Jablonka, & G. Reiss, 2014.
Chemical Reactions and Mechanisms
Xiang Zhang, Sheng-jun Yao, and Yinlong Guo (2008) investigated intramolecular methyl migration in protonated N,N′-dimethylpropane-1,3-diamine. Their research provides insight into the reaction mechanisms and energy pathways of these compounds, contributing to a deeper understanding of their chemical behavior Xiang Zhang, Sheng-jun Yao, & Yinlong Guo, 2008.
Coordination Compounds and Applications
The study by C. Wang (2007) on catena-Poly[[[N,N-dimethylpropane-1,3-diamine]thiocyanatocopper(II)]-μ-thiocyanato] explores the coordination chemistry of copper with N,N-dimethylpropane-1,3-diamine and thiocyanate ligands. This research is significant for understanding the structural aspects and potential applications of such coordination polymers C. Wang, 2007.
Corrosion Studies
The corrosion of gold anode in a weakly basic aqueous solution of N,N-dimethylpropane-1,3-diamine was studied by M. Vedenyapina et al. (2021). This research provides valuable insights into the corrosion mechanisms and the formation of colloidal gold nanoparticles, offering potential applications in materials science and nanotechnology M. Vedenyapina, V. Kuznetsov, S. A. Kulaishin, N. Makhova, & M. M. Kazakova, 2021.
Molecular Interactions and Atmospheric Chemistry
Research by J. Elm et al. (2016) on the strong hydrogen-bonded molecular interactions between atmospheric diamines and sulfuric acid sheds light on the potential role of diamines in atmospheric processes, including particle formation and growth. This study is crucial for understanding atmospheric chemistry and the impact of diamines on air quality and climate J. Elm, C. Jen, T. Kurtén, & H. Vehkamäki, 2016.
Safety and Hazards
Propriétés
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2HI/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSPYRKVMAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-Dimethylpropane-1,3-diamine;dihydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

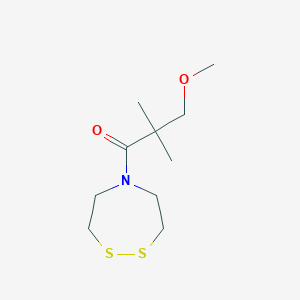
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)
![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)
![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)
![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)
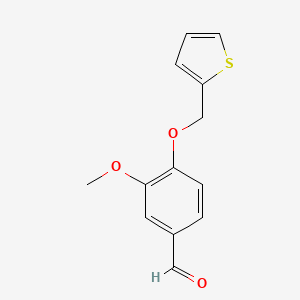
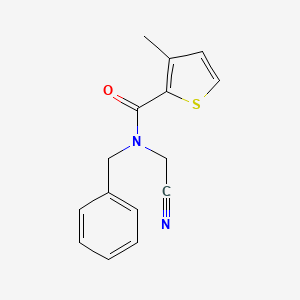
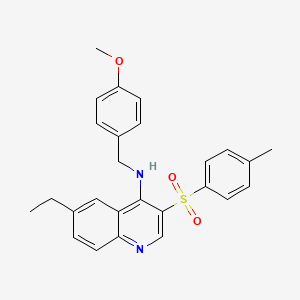
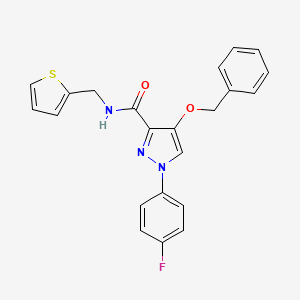
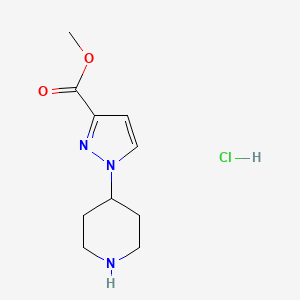

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2799236.png)
![2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2799237.png)